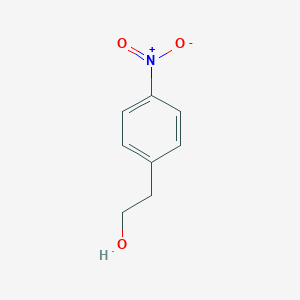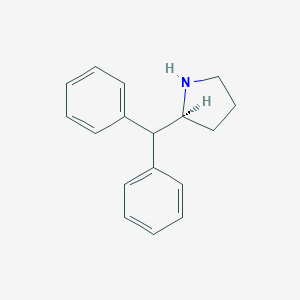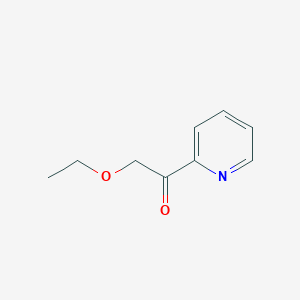
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the first position, a vinyl group at the fourth position, and a carbaldehyde group at the fifth position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amido-nitrile, the compound can be synthesized via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.
Major Products Formed:
Oxidation: 1-Methyl-4-vinyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-4-vinyl-1H-imidazole-5-methanol.
Substitution: 1-Methyl-4-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde.
Scientific Research Applications
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: In the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of photoresponsive polymers and hybrid matrix membranes.
Mechanism of Action
The mechanism by which 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing catalytic activities in enzymatic reactions. The vinyl and aldehyde groups provide reactive sites for further chemical modifications, enabling the compound to participate in diverse biochemical pathways.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-5-carbaldehyde: Lacks the vinyl group, making it less reactive in addition reactions.
4-Methyl-1H-imidazole-5-carbaldehyde: Substitutes the vinyl group with a methyl group, altering its chemical reactivity and applications.
1-Vinyl-1H-imidazole: Lacks the aldehyde group, limiting its use in oxidation and reduction reactions.
Uniqueness: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
5-ethenyl-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-7(4-10)9(2)5-8-6/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKGZHOLONZKJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
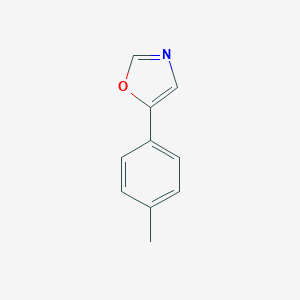

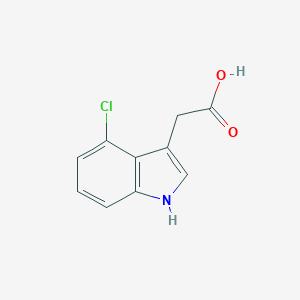
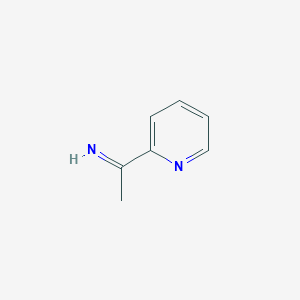

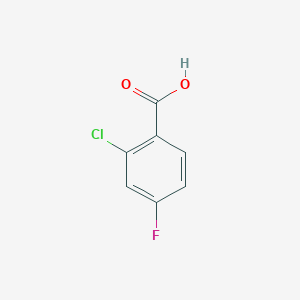
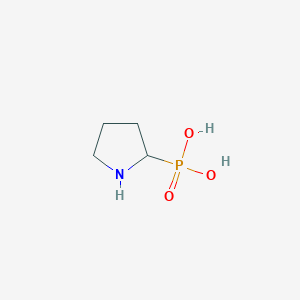

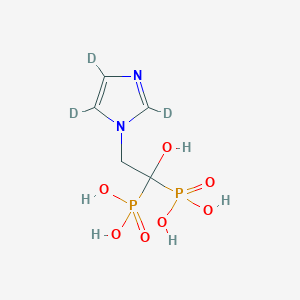
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

